molecular formula C10H10N4O3 B2838691 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea CAS No. 929975-35-9

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea

Cat. No.: B2838691
CAS No.: 929975-35-9
M. Wt: 234.215
InChI Key: GNUJIEXOIXYPOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea ( 929975-35-9) is a high-purity chemical compound supplied as a powder for research applications. This substance features a molecular formula of C 10 H 10 N 4 O 3 and a molecular weight of 234.21 g/mol. The 5-cyano-6-oxo-1,6-dihydropyridine scaffold present in this compound is a structure of significant interest in medicinal chemistry and chemical biology. Compounds based on this core have been identified as potent antagonists targeting exchange proteins directly activated by cAMP (Epac), which are crucial regulators of intracellular processes . These inhibitors serve as valuable pharmacological probes for elucidating the physiological functions and regulatory mechanisms of Epac proteins . Furthermore, derivatives of the 5-cyano-6-pyridone structural motif have been extensively researched for their antimicrobial properties, showing promising activity against a range of Gram-negative and Gram-positive bacteria, and functioning as inhibitors of the bacterial DNA gyrase A enzyme . This makes the core structure a relevant template for the development of novel antimicrobial agents. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Properties

IUPAC Name

5-cyano-N-methyl-N-(methylcarbamoyl)-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-12-10(17)14(2)9(16)7-3-6(4-11)8(15)13-5-7/h3,5H,1-2H3,(H,12,17)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUJIEXOIXYPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C(=O)C1=CNC(=O)C(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of cyano and oxo groups. The final step involves coupling the pyridine derivative with dimethylurea under controlled conditions, often using catalysts to enhance yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The cyano and oxo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrano-Pyrazole Derivatives

Compounds such as 6-amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s) share structural motifs with the target compound, including a dihydropyridine core and nitrile substituents. However, 3s incorporates a pyrazole ring fused to a pyran system, resulting in a larger molecular framework. Key differences:

Property 1-(5-Cyano-6-oxo-dihydropyridine-3-carbonyl)-1,3-dimethylurea Compound 3s ()
Molecular Formula C₁₀H₁₀N₄O₃ C₂₄H₂₀ClN₃O₂
Melting Point Not reported 170.7–171.2 °C
LogD (pH 7.4) -2.01 Not reported
Functional Groups Cyano, urea, carbonyl Chlorophenyl, methoxy

Benzyl-Substituted Dihydropyridines

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (6) () features a benzyl group and carboxylic acid substituent. While both compounds share a dihydropyridine backbone, the target molecule replaces the benzyl group with a dimethylurea-carbonyl chain and introduces a cyano group.

Property 1-(5-Cyano-6-oxo-dihydropyridine-3-carbonyl)-1,3-dimethylurea Compound 6 ()
Melting Point Not reported 128–130 °C
Solubility (LogD, pH 7.4) -2.01 Higher (carboxylic acid)
Bioactivity Not reported Antibacterial potential

Compound 6’s carboxylic acid group enhances polarity, likely improving aqueous solubility compared to the target compound’s urea moiety .

Functional Group Analysis

  • Urea vs. Amide Linkages: The target compound’s 1,3-dimethylurea group contrasts with amide-linked derivatives (e.g., Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7) in ).
  • Cyanosubstitution: The 5-cyano group in the target compound may enhance electron-withdrawing effects compared to halogenated analogues (e.g., 1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid in ), altering reactivity and stability .

Physicochemical and Pharmacokinetic Profiles

Parameter 1-(5-Cyano-6-oxo-dihydropyridine-3-carbonyl)-1,3-dimethylurea Compound 3s Compound 6
Molecular Weight 234.21 ~413.89 285.29
Hydrogen Bond Donors 2 1 2
Rotatable Bonds 1 4 4
Predicted CCS (Ų, [M+H]+) 153.7 Not reported Not reported

Biological Activity

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound's molecular formula is C9H10N4O3C_9H_{10}N_4O_3 with a molecular weight of 220.18 g/mol. The IUPAC name is N-carbamoyl-5-cyano-N-methyl-6-oxo-1H-pyridine-3-carboxamide. Its structural characteristics include a dihydropyridine ring and both cyano and carbonyl functional groups, which contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC9H10N4O3
Molecular Weight220.18 g/mol
IUPAC NameN-carbamoyl-5-cyano-N-methyl-6-oxo-1H-pyridine-3-carboxamide
InChI KeyBQOBKBNNFFBVDD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the Hantzsch pyridine synthesis method, which combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The introduction of the cyano group is achieved through nucleophilic substitution using cyanating agents like sodium cyanide. The carbonyl group can be introduced via oxidation reactions using agents such as potassium permanganate.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably, it exhibited significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) reported as low as 4 µg/mL against resistant strains. In contrast, it showed no activity against the fungal strain Candida albicans, indicating a selective profile for mycobacterial targets .

Table 1: Antimicrobial Activity Data

CompoundPathogenMIC (µg/mL)
1-(5-Cyano-6-oxo...)M. tuberculosis (resistant)4
1-(5-Cyano-6-oxo...)C. albicans>100

Cytotoxicity Studies

Cytotoxicity assessments have shown that 1-(5-Cyano-6-oxo...) exhibits low toxicity towards human SH-SY5Y neuronal cells, with some derivatives showing no cytotoxic effects at tested concentrations. This safety profile enhances its potential for therapeutic applications .

Table 2: Cytotoxicity Results

CompoundCell LineCC50 (µM)
1-(5-Cyano-6-oxo...)SH-SY5Y>50
1-(5-Cyano-6-oxo...)SH-SY5Y50

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes by binding to their active sites.
  • Receptor Modulation : The compound may modulate cellular receptors involved in signal transduction pathways.
  • Induction of Apoptosis : It has been suggested that the compound can induce programmed cell death in certain cell types by affecting cellular pathways.

Research Applications

The compound's unique structure allows it to serve as a building block in the synthesis of more complex molecules in medicinal chemistry. Its potential therapeutic properties are being explored for anti-inflammatory and anticancer applications, making it a candidate for further drug development studies .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea be optimized for higher yield and purity?

  • Methodology :

  • Solvent Selection : Use ethanol or DMF as solvents for refluxing, which improve reaction homogeneity and intermediate solubility .
  • Temperature Control : Maintain reflux conditions (~80°C in ethanol) to ensure complete cyclization and avoid side reactions .
  • Purification : Employ column chromatography or recrystallization (e.g., from aqueous DMF) to isolate the product, with yields up to 86% reported for analogous dihydropyridine derivatives .
  • Table 1 : Example reaction conditions from literature:
StepSolventTemp (°C)Time (h)Yield (%)Ref
CyclizationEthanol80386
PurificationDMF/H₂ORT-92*

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR in DMSO-d₆ to identify key protons (e.g., methyl groups at δ 2.37–2.52 ppm) and carbonyl/cyano functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve spatial arrangement of substituents, particularly the dihydropyridine ring and urea linkage .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology :

  • Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the dihydropyridine core.
  • Use amber vials to minimize photodegradation, as oxo and cyano groups may be light-sensitive .

Advanced Research Questions

Q. What mechanistic pathways explain the compound’s potential biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test interactions with NADPH oxidase or cyclooxygenase isoforms, as dihydropyridine derivatives are known to modulate redox and inflammatory pathways .
  • Molecular Docking : Use crystal structures of target enzymes (e.g., COX-2) to model binding interactions, focusing on the urea and cyano groups’ roles in hydrogen bonding .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

  • Methodology :

  • Substituent Variation : Modify the urea’s methyl groups or pyridine’s cyano substituent. For example, replace methyl with ethyl to assess steric effects on bioactivity .
  • Table 2 : SAR trends for dihydropyridine derivatives:
SubstituentBiological Activity (IC₅₀)Ref
5-Cyano12 μM (COX-2 inhibition)
5-Nitro28 μM (COX-2 inhibition)

Q. How should researchers resolve contradictions in reported pharmacological data?

  • Methodology :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.

Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?

  • Methodology :

  • In Vitro : Use LPS-stimulated macrophages to assess anti-inflammatory activity via TNF-α/IL-6 ELISA .
  • In Vivo : Test neuroprotective effects in rodent models of ischemia-reperfusion injury, monitoring biomarkers like glutathione and malondialdehyde .

Q. How can computational modeling predict metabolic pathways or toxicity?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP) and cytochrome P450 metabolism.
  • Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites prone to oxidation or hydrolysis .

Q. What regulatory guidelines apply to preclinical studies of this compound?

  • Methodology :

  • Safety Protocols : Follow OECD 423 guidelines for acute toxicity testing.
  • Ethical Compliance : Ensure institutional animal care committee (IACUC) approval for in vivo studies, adhering to the 3R principles (Replacement, Reduction, Refinement) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.